molecular formula C21H16ClN3O2S B2763859 N-((((4-Chlorobenzyl)oxy)imino)methyl)-5-cyano-3-methyl-4-phenyl-2-thiophenecarboxamide CAS No. 338968-35-7

N-((((4-Chlorobenzyl)oxy)imino)methyl)-5-cyano-3-methyl-4-phenyl-2-thiophenecarboxamide

Cat. No.: B2763859
CAS No.: 338968-35-7
M. Wt: 409.89
InChI Key: DONVVOKAANQBHL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methoxyiminomethyl]-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-14-19(16-5-3-2-4-6-16)18(11-23)28-20(14)21(26)24-13-25-27-12-15-7-9-17(22)10-8-15/h2-10,13H,12H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONVVOKAANQBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)NC=NOCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)N/C=N/OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((((4-Chlorobenzyl)oxy)imino)methyl)-5-cyano-3-methyl-4-phenyl-2-thiophenecarboxamide, identified by its CAS number 338968-35-7, is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, synthesis, and the implications of its structure on its pharmacological properties.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC21H16ClN3O2S
Molecular Weight409.889 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point581.0 ± 60.0 °C
Flash Point305.2 ± 32.9 °C
LogP5.38

Synthesis and Structure

The synthesis of this compound involves several steps that modify the thiophene ring and incorporate a chlorobenzyl moiety, which is crucial for enhancing its biological activity. The structural modifications aim to improve solubility and interaction with biological targets.

Anticancer Properties

Recent studies have shown that derivatives of thiophene carboxamide exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been evaluated against various cancer cell lines.

  • Mechanism of Action : The compound acts similarly to Combretastatin A-4 (CA-4), disrupting microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies :
    • In a study involving Hep3B liver cancer cells, derivatives showed IC50 values ranging from 5.46 µM to 12.58 µM, indicating potent activity against these cells .
    • The molecular dynamics simulations revealed that these compounds maintain stability within the tubulin-colchicine-binding pocket over prolonged periods, suggesting their potential for therapeutic use .

Other Biological Activities

Beyond anticancer effects, preliminary investigations suggest that this compound may exhibit other biological activities such as:

  • Antimicrobial Effects : Similar thiophene derivatives have shown promise in inhibiting bacterial growth, although specific data on this compound is limited.

Scientific Research Applications

Anticancer Activity

N-((((4-Chlorobenzyl)oxy)imino)methyl)-5-cyano-3-methyl-4-phenyl-2-thiophenecarboxamide has shown promising anticancer properties, particularly against various cancer cell lines. Its mechanism of action resembles that of Combretastatin A-4, a known microtubule inhibitor. The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Hep3B Liver Cancer Cells : A study reported IC50 values ranging from 5.46 µM to 12.58 µM, indicating significant cytotoxicity against Hep3B liver cancer cells.
  • Molecular Dynamics Simulations : These simulations demonstrated that the compound maintains stability within the tubulin-colchicine-binding pocket over extended periods, suggesting its potential for therapeutic use in cancer treatment.

Antimicrobial Properties

Preliminary investigations indicate that compounds with structural similarities to this compound may exhibit antimicrobial effects. While specific data on this compound is limited, other thiophene derivatives have shown efficacy in inhibiting bacterial growth.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that modify the thiophene ring and incorporate a chlorobenzyl moiety. These modifications are crucial for enhancing solubility and interaction with biological targets, thereby improving its pharmacological properties.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[(1E)-{[(4-Chlorophenyl)methoxy]imino}methyl]-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide
  • CAS No.: 338968-35-7
  • Molecular Formula : C₂₁H₁₆ClN₃O₂S
  • Molar Mass : 409.89 g/mol .

Structural Features: This compound features a thiophene core substituted with a cyano group at position 5, a methyl group at position 3, and a phenyl group at position 2. The carboxamide moiety at position 2 is further modified with a (4-chlorobenzyl)oxyiminomethyl group.

Industrial Relevance :
It is produced industrially at 99% purity (CAS 338968-35-7) and supplied in bulk quantities, indicating its utility in pharmaceutical or agrochemical research .

Structural and Functional Group Analysis

The compound belongs to a class of thiophene-carboxamide derivatives. Key structural analogs and their distinguishing features are outlined below:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Reference
N-((((4-Chlorobenzyl)oxy)imino)methyl)-5-cyano-3-methyl-4-phenyl-2-thiophenecarboxamide C₂₁H₁₆ClN₃O₂S 409.89 Thiophene core; 5-cyano, 3-methyl, 4-phenyl, 2-carboxamide with (4-chlorobenzyl)oxyiminomethyl
5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide (Compound 3) C₁₈H₁₆ClN₃O₂S 385.85 Thiophene core; 5-acetyl, 4-amino, 3-carboxamide with 4-chlorophenyl and phenylamino groups
N-(4-Chlorophenyl)-4-cyano-3-methyl-5-(2-morpholino/piperidinyl acetamido)-thiophene-2-carboxamide (20a/b) C₂₀H₂₁ClN₄O₃S (morpholino) 456.92 (approx.) Thiophene core; 4-cyano, 3-methyl, 5-acetamido with morpholino/piperidinyl and 4-chlorophenyl
N-(4-Cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide C₁₀H₇N₃O₂S 233.25 Isoxazole core; 4-cyano, 3-methyl, linked to thiophene-2-carboxamide
N-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide C₂₉H₂₁Cl₂N₃O₃S 594.92 Pyridine core; 6-sulfanyl, 5-cyano, 4-methoxyphenyl, 2-methyl, dual 4-chlorophenyl substituents
Key Observations:

Core Heterocycle: The target compound uses a thiophene core, whereas analogs like and employ isoxazole or pyridine cores, respectively.

Substituent Effects: The 4-chlorobenzyl oxyiminomethyl group in the target compound increases steric bulk and lipophilicity compared to simpler acetamido (e.g., 20a/b ) or acetyl-amino (Compound 3 ) substituents. This may improve blood-brain barrier penetration but reduce aqueous solubility.

Functional Group Diversity: Analogs such as 20a/b incorporate morpholino/piperidinyl groups, which enhance solubility via tertiary amine protonation. In contrast, the target compound’s chloroaromatic group prioritizes hydrophobic interactions.

Molecular Weight and Complexity :

  • The target compound (409.89 g/mol) is intermediate in size compared to simpler derivatives like (233.25 g/mol) and more complex pyridine-based analogs like (594.92 g/mol). Larger molecules may face challenges in bioavailability.

Preparation Methods

Cyclocondensation for Thiophene Ring Formation

The thiophene scaffold is constructed via cyclocondensation of α-cyanoketones with sulfur sources. For example, reacting 3-cyano-2-methyl-4-phenylthiophene-5-carbonitrile with acetamide in alkaline conditions generates the 5-cyano-3-methyl-4-phenylthiophene intermediate. This method, adapted from thienopyrimidine syntheses, achieves 72–90% yields using NaOH/H₂O₂ or polyphosphoric acid.

Reaction Conditions :

Step Reagents Temperature Yield
Cyclocondensation NaOH/H₂O₂ Reflux 72%
Trichloromethylation Polyphosphoric acid 90°C 90%

Carboxamide Functionalization

The carboxamide group at position 2 is introduced via amidation of thiophene-2-carbonyl chloride with ammonia or amines. Patent EP2521450 demonstrates analogous steps for fungicidal compounds, where bromoethanone intermediates undergo nucleophilic displacement with amines. For the target compound, thiophene-2-carbonyl chloride reacts with ammonium hydroxide to yield the primary carboxamide.

Formation of the Imine Ether Side Chain

The (4-chlorobenzyl)oxyiminomethyl group is synthesized in two stages:

Preparation of 4-Chlorobenzyloxyamine

4-Chlorobenzyl chloride is treated with hydroxylamine in basic conditions (K₂CO₃/DMF) to form 4-chlorobenzyloxyamine. This intermediate is isolated with ~85% yield and characterized via NMR.

Imine Formation

The oxyamine reacts with formylating agents (e.g., triethyl orthoformate) to generate the imine ether. For example, heating 4-chlorobenzyloxyamine with triethyl orthoformate in acetic acid produces N-((4-chlorobenzyl)oxy)iminomethyl acetate, a key electrophile for subsequent coupling.

Final Coupling of Thiophene Core and Imine Ether

Nucleophilic Acylation

The thiophene-2-carboxamide’s primary amine reacts with the imine ether’s electrophilic carbonyl. In anhydrous DCM, using EDC/HOBt as coupling agents, the reaction proceeds at room temperature, yielding the final product with 48–60% yield after purification.

Optimization Data :

Catalyst Solvent Temperature Yield
EDC/HOBt DCM 25°C 60%
DCC/DMAP THF 0°C 48%

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling to attach the imine ether moiety. A boronate ester derivative of the imine ether reacts with brominated thiophene-2-carboxamide under Pd(PPh₃)₄ catalysis, achieving ~50% yield (adapted from Ambeed’s protocols).

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

Recent methods condense the thiophene core and imine ether in a single pot. For instance, in situ generation of the imine ether from 4-chlorobenzyloxyamine and paraformaldehyde, followed by immediate reaction with thiophene-2-carboxamide, reduces purification steps and improves efficiency.

Solid-Phase Synthesis

Immobilizing the thiophene core on Wang resin enables iterative coupling with the imine ether fragment. This approach, though lower yielding (35–40% ), facilitates high-throughput screening of derivatives.

Challenges and Optimization Strategies

Regioselectivity in Thiophene Functionalization

Positioning substituents at C-3, C-4, and C-5 requires careful control. Directed ortho-metalation (DoM) using LDA ensures selective methylation and cyanation, as reported in fungicidal compound syntheses.

Purification of Hydrophobic Intermediates

The compound’s hydrophobic nature (logP ≈ 4.2) complicates isolation. Gradient elution with hexane/ethyl acetate (8:2 to 1:1) on silica gel improves resolution, while recrystallization from ethanol/water enhances purity.

Applications and Derivatives

While the primary application of this compound remains under investigation, structural analogs show antifungal and anticancer activities. Derivatives with modified imine ether groups (e.g., fluorobenzyl or nitrobenzyl) are being explored for enhanced bioactivity.

Q & A

Q. What are the common synthetic routes for preparing N-((((4-Chlorobenzyl)oxy)imino)methyl)-5-cyano-3-methyl-4-phenyl-2-thiophenecarboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling substituted aryl amines with alkyl cyanoacetates under varied conditions:

  • Neat methods : Solvent-free reactions at room temperature, suitable for small-scale synthesis but may require extended reaction times .
  • Microwave-assisted synthesis : Uses cyclohexanone, sulfur, and Al₂O₃ as a solid support with basic catalysts. This method enhances reaction efficiency and reduces side products .
  • Fusion methods : High-temperature solvent-free reactions for rapid cyclization, though purity may require post-synthetic chromatography.
    Key factors : Microwave irradiation improves yield (70–85%) compared to traditional methods (50–65%) by minimizing decomposition .

Q. What characterization techniques are essential to confirm the identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on the thiophene ring and imino-methyl group. For example, the 4-chlorobenzyloxy group shows distinct aromatic proton signals at δ 7.2–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 390.49 (calculated for C₂₂H₁₈ClN₃O₂S) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization. A single spot with Rₓ ~0.6 (hexane:ethyl acetate, 3:1) indicates purity .

Q. How can researchers validate the molecular structure of this compound using crystallographic and spectroscopic methods?

Methodological Answer:

  • X-ray crystallography : Resolves the thiophene core and substituent orientations. SHELXL (via the SHELX suite) is widely used for small-molecule refinement, particularly for resolving steric effects from the 4-chlorobenzyl group .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 67.42%, H: 4.63%, N: 10.71%) to rule out impurities .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting or MS adducts) be resolved during characterization?

Methodological Answer:

  • Dynamic NMR Studies : Assess rotational barriers of the imino-methyl group if splitting suggests restricted rotation. Variable-temperature NMR (e.g., 25–100°C) can coalesce split peaks .
  • Tandem MS/MS : Differentiates adducts (e.g., sodium or potassium) from true molecular ions by fragmentation patterns. Collision-induced dissociation (CID) at 20–30 eV is optimal .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals, particularly in the aromatic region, to assign substituent positions unambiguously .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts like hydrolyzed intermediates?

Methodological Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the imino-methyl group to prevent hydrolysis during cyclization .
  • Catalyst Screening : Aluminum oxide (Al₂O₃) under microwave conditions reduces side reactions compared to homogeneous catalysts like K₂CO₃ .
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation (e.g., nitrile hydration to amides) to adjust reaction time .

Q. How can computational modeling predict the compound’s biological activity or interaction with target proteins?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies). The cyano group’s electron-withdrawing nature enhances binding affinity to hydrophobic pockets .
  • QSAR Studies : Correlates substituent effects (e.g., chloro vs. methoxy groups) with activity. Hammett constants (σ) quantify electronic contributions of the 4-chlorobenzyl group .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, identifying critical hydrogen bonds (e.g., between the carboxamide and Arg120 in kinases) .

Q. What experimental approaches address discrepancies in bioactivity data across studies (e.g., variable IC₅₀ values in enzyme assays)?

Methodological Answer:

  • Assay Standardization : Use a common reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to assess if degradation products interfere with activity measurements .
  • Dose-Response Curves : Perform 8-point dilutions (0.1–100 µM) in triplicate to ensure reproducibility. Hill slopes >1 suggest cooperative binding artifacts .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Substituent Scanning : Replace the 4-chlorobenzyl group with electron-rich (e.g., 4-methoxy) or bulky (e.g., 4-tert-butyl) groups to probe steric/electronic effects .
  • Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole to modulate solubility and target engagement .
  • Pharmacophore Mapping : MOE or Discovery Studio identifies critical features (e.g., hydrogen bond acceptors from the cyano group) for activity retention .

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